molecular formula C15H12ClN3S B5795775 4-benzyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-benzyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B5795775
M. Wt: 301.8 g/mol
InChI Key: GTHBSEYUINBFPI-UHFFFAOYSA-N
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Description

4-benzyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a triazole ring substituted with a benzyl group and a chlorophenyl group. The presence of the triazole ring imparts significant biological activity to the compound, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl hydrazine with 3-chlorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide in the presence of a base, such as potassium hydroxide, to yield the desired triazole-thione compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

4-benzyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division . By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial growth and proliferation.

Comparison with Similar Compounds

4-benzyl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be compared with other similar compounds, such as:

These compounds share the triazole-thione core structure but differ in their substituents, which can significantly affect their biological activity and chemical reactivity. The unique combination of benzyl and chlorophenyl groups in this compound imparts distinct properties that make it a valuable compound for research and development.

Properties

IUPAC Name

4-benzyl-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c16-13-8-4-7-12(9-13)14-17-18-15(20)19(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHBSEYUINBFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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